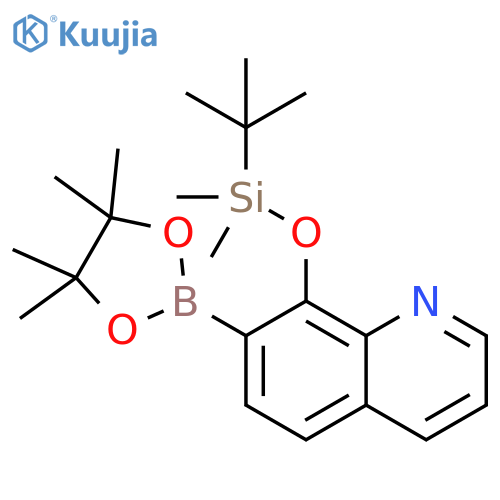

Cas no 892878-83-0 (8-(tert-butyldimethylsilyl)oxy-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline)

892878-83-0 structure

商品名:8-(tert-butyldimethylsilyl)oxy-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline

8-(tert-butyldimethylsilyl)oxy-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline 化学的及び物理的性質

名前と識別子

-

- Quinoline, 8-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-

- 8-(tert-butyldimethylsilyl)oxy-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline

-

- インチ: 1S/C21H32BNO3Si/c1-19(2,3)27(8,9)24-18-16(13-12-15-11-10-14-23-17(15)18)22-25-20(4,5)21(6,7)26-22/h10-14H,1-9H3

- InChIKey: ZWXFUIJHTLCNJW-UHFFFAOYSA-N

- ほほえんだ: N1C2C(=CC=C(B3OC(C)(C)C(C)(C)O3)C=2O[Si](C(C)(C)C)(C)C)C=CC=1

8-(tert-butyldimethylsilyl)oxy-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-101520-0.5g |

8-[(tert-butyldimethylsilyl)oxy]-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline |

892878-83-0 | 95% | 0.5g |

$877.0 | 2023-10-28 | |

| Enamine | EN300-101520-10.0g |

8-[(tert-butyldimethylsilyl)oxy]-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline |

892878-83-0 | 10g |

$3929.0 | 2023-06-10 | ||

| Enamine | EN300-101520-0.05g |

8-[(tert-butyldimethylsilyl)oxy]-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline |

892878-83-0 | 95% | 0.05g |

$768.0 | 2023-10-28 | |

| Enamine | EN300-101520-10g |

8-[(tert-butyldimethylsilyl)oxy]-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline |

892878-83-0 | 95% | 10g |

$3929.0 | 2023-10-28 | |

| Enamine | EN300-101520-0.25g |

8-[(tert-butyldimethylsilyl)oxy]-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline |

892878-83-0 | 95% | 0.25g |

$840.0 | 2023-10-28 | |

| Enamine | EN300-101520-0.1g |

8-[(tert-butyldimethylsilyl)oxy]-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline |

892878-83-0 | 95% | 0.1g |

$804.0 | 2023-10-28 | |

| Enamine | EN300-101520-1.0g |

8-[(tert-butyldimethylsilyl)oxy]-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline |

892878-83-0 | 1g |

$914.0 | 2023-06-10 | ||

| Enamine | EN300-101520-2.5g |

8-[(tert-butyldimethylsilyl)oxy]-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline |

892878-83-0 | 95% | 2.5g |

$1791.0 | 2023-10-28 | |

| Enamine | EN300-101520-5.0g |

8-[(tert-butyldimethylsilyl)oxy]-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline |

892878-83-0 | 5g |

$2650.0 | 2023-06-10 | ||

| Enamine | EN300-101520-5g |

8-[(tert-butyldimethylsilyl)oxy]-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline |

892878-83-0 | 95% | 5g |

$2650.0 | 2023-10-28 |

8-(tert-butyldimethylsilyl)oxy-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline 関連文献

-

Shushi Suzuki,Yousuke Tomita Dalton Trans., 2015,44, 4186-4194

-

Eli Sutter,Juan Carlos Idrobo,Peter Sutter J. Mater. Chem. C, 2020,8, 11555-11562

-

4. Transition metal-free thiol–yne click polymerization toward Z-stereoregular poly(vinylene sulfide)s†Die Huang,Yong Liu,Shang Guo,Baixue Li,Jia Wang,Bicheng Yao,Anjun Qin Polym. Chem., 2019,10, 3088-3096

-

Xiaoting Yu,Xu Jia,Xiaolong Yang,Weisheng Liu,Wenwu Qin RSC Adv., 2014,4, 23571-23579

892878-83-0 (8-(tert-butyldimethylsilyl)oxy-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline) 関連製品

- 923196-02-5(3-fluoro-N-{2-3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}benzamide)

- 886955-92-6(N-(4-acetamidophenyl)-2-(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanylacetamide)

- 157047-98-8(Benzomalvin C)

- 1207680-11-2(3-(2-fluoro-4-methylphenyl)prop-2-enal)

- 866866-15-1(N-(4-ethylphenyl)-2-{5-(4-methylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-ylsulfanyl}acetamide)

- 1251613-28-1(4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-(thiophen-2-yl)methylpiperazine-1-carboxamide)

- 40047-22-1(6-(Benzyloxy)-1H-indole-2-carboxylic Acid)

- 1171210-43-7(N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)cyclopropanecarboxamide)

- 2228300-46-5(3-(2-{(tert-butoxy)carbonylamino}-4-chlorophenyl)-1,2-oxazole-5-carboxylic acid)

- 1890828-94-0(2,2-dimethyl-1-(1H-pyrrol-3-yl)cyclopropylmethanol)

推奨される供給者

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量